(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13278390
InChI: InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5-
SMILES: C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2
Molecular Formula: C10H7NO2S2
Molecular Weight: 237.3 g/mol

(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC13278390

Molecular Formula: C10H7NO2S2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C10H7NO2S2
Molecular Weight 237.3 g/mol
IUPAC Name (5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5-
Standard InChI Key ZCQNEHSJTBPNPT-YVMONPNESA-N
Isomeric SMILES C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=S)S2
SMILES C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2
Canonical SMILES C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2

Introduction

Structural Characteristics and Molecular Properties

The compound features a thiazolidin-4-one scaffold substituted at the 5-position with a 3-hydroxybenzylidene group and a thioxo moiety at position 2. Key structural attributes include:

Molecular Formula and Weight

  • Molecular Formula: C10_{10}H7_{7}NO2_{2}S2_{2}

  • Molecular Weight: 237.30 g/mol .

Stereochemistry and Geometry

  • The (5Z) configuration indicates the cis orientation of the exocyclic double bond between the thiazolidinone ring and the benzylidene group. This geometry is critical for biological interactions, as it influences molecular docking and target binding .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1,566 cm1^{-1} (C=C stretching) and 1,730–1,670 cm1^{-1} (C=O and C=S vibrations) confirm the core structure .

  • NMR: 1^1H NMR signals include a singlet for the hydroxyl proton (δ 6.02 ppm) and aromatic protons (δ 6.86–7.77 ppm). 13^{13}C NMR reveals carbonyl carbons at δ 166–170 ppm .

Physicochemical Properties

PropertyValueSource
Density1.4 ± 0.1 g/cm³
Boiling Point529.4 ± 60.0 °C (760 mmHg)
LogP4.68
SolubilityLimited in water; soluble in DMSO, ethanol

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation:

  • Step 1: Condensation of 3-hydroxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base (e.g., sodium acetate).

  • Step 2: Cyclization under reflux in acetic acid or ethanol .
    Yield: 60–70% after recrystallization .

Reaction Optimization

  • Solvent Effects: Acetic acid enhances cyclization efficiency compared to DMF .

  • Catalysts: Piperidine or ammonium acetate improves reaction rates .

Chemical Modifications

  • The thioxo group (-C=S) participates in Michael addition reactions, enabling derivatization at position 2.

  • The hydroxyl group on the benzylidene moiety allows for hydrogen bonding and further functionalization (e.g., glycosylation) .

Biological Activities and Mechanisms

Anticancer Activity

  • Cytotoxicity: Exhibits IC50_{50} values of 0.24–3.10 µM against HepG2 (liver) and MCF-7 (breast) cancer cells .

  • Mechanism: Induces apoptosis via mitochondrial pathways and inhibits tyrosine kinases (e.g., c-Met, IC50_{50} = 0.015 µM) .

Antimicrobial Activity

  • Gram-positive Bacteria: MIC values of 2–16 µg/mL against Staphylococcus aureus .

  • Mechanism: Disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Antioxidant Properties

  • Radical Scavenging: IC50_{50} = 12.5 µM against DPPH radicals, comparable to ascorbic acid .

Anti-Inflammatory Effects

  • Reduces COX-2 expression by 55% at 10 µM, mitigating inflammation in murine models .

Pharmacological and Toxicological Insights

Pharmacokinetics

  • Bioavailability: Limited oral absorption due to high LogP (4.68); parenteral administration is preferred .

  • Metabolism: Hepatic oxidation via CYP450 enzymes generates inactive metabolites .

Toxicity Profile

  • Acute Toxicity: LD50_{50} > 500 mg/kg in rodents, indicating low acute toxicity .

  • Genotoxicity: Negative in Ames tests, suggesting no mutagenic potential .

Applications and Future Directions

Material Science

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) for catalytic applications .

Research Challenges

  • Solubility Optimization: Nanoformulations (e.g., liposomes) are under investigation to enhance bioavailability .

  • Target Selectivity: Computational modeling (e.g., molecular docking) guides structural refinements to reduce off-target effects .

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